2-[(2-Hydroxyethyl)dimethylsilyl]ethan-1-ol
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Overview
Description
2-[(2-Hydroxyethyl)dimethylsilyl]ethan-1-ol is an organosilicon compound that features a silicon atom bonded to two methyl groups, an ethyl group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-[(2-Hydroxyethyl)dimethylsilyl]ethan-1-ol can be synthesized through the reaction of dimethylchlorosilane with ethylene glycol in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base neutralizing the hydrochloric acid byproduct .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Hydroxyethyl)dimethylsilyl]ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form silane derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl-containing compounds.
Reduction: Formation of silane derivatives.
Substitution: Formation of various substituted organosilicon compounds.
Scientific Research Applications
2-[(2-Hydroxyethyl)dimethylsilyl]ethan-1-ol has several scientific research applications:
Chemistry: Used as a protecting group for carboxyl and phosphate groups in organic synthesis.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of silicone-based materials and coatings.
Mechanism of Action
The mechanism of action of 2-[(2-Hydroxyethyl)dimethylsilyl]ethan-1-ol involves its ability to form stable bonds with various functional groups. The silicon atom can interact with oxygen, nitrogen, and other electronegative atoms, facilitating the formation of stable organosilicon compounds. These interactions are crucial for its role as a protecting group and in the modification of biomolecules .
Comparison with Similar Compounds
Similar Compounds
2-(Trimethylsilyl)ethanol: Similar structure but with three methyl groups attached to the silicon atom instead of two methyl groups and one ethyl group.
2-(tert-Butyldimethylsilyloxy)ethanol: Contains a tert-butyl group attached to the silicon atom, providing different steric and electronic properties.
Uniqueness
2-[(2-Hydroxyethyl)dimethylsilyl]ethan-1-ol is unique due to its specific combination of functional groups, which allows for versatile chemical reactivity and applications. Its ability to form stable bonds with various functional groups makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
2-[2-hydroxyethyl(dimethyl)silyl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16O2Si/c1-9(2,5-3-7)6-4-8/h7-8H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULEIWIFJHHFVGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCO)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16O2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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